Neopterin

Descripción general

Descripción

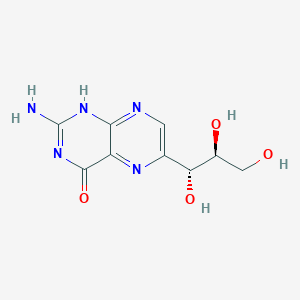

La neopterina, con el nombre sistemático 2-amino-4-hidroxi-6-(D-eritro-1’,2’,3’-trihidroxipropil)-pteridina, es un compuesto orgánico que pertenece a la clase de pteridinas de compuestos heterocíclicos . Es sintetizada por macrófagos humanos tras la estimulación con la citocina interferón-gamma y sirve como biomarcador de la activación del sistema inmunitario celular . La neopterina es indicativa de un estado inmunitario proinflamatorio y está involucrada en diversas condiciones patológicas, incluidas infecciones virales y bacterianas, enfermedades autoinmunitarias y trastornos malignos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La neopterina se sintetiza a partir de trifosfato de guanosina (GTP) mediante un proceso de dos pasos. El primer paso implica la enzima GTP ciclohidrolasa, que abre el grupo ribosa. Esto es seguido por la hidrólisis del grupo éster fosfato catalizado por fosfatasas .

Métodos de producción industrial: La producción industrial de neopterina implica el aislamiento del compuesto de fluidos biológicos utilizando métodos como el ensayo inmunoenzimático (ELISA), la cromatografía líquida de alto rendimiento (HPLC) o el radioinmunoensayo . Estos métodos están optimizados para la detección y cuantificación de neopterina en diversas muestras, como suero sanguíneo, líquido cefalorraquídeo y orina .

Análisis De Reacciones Químicas

Tipos de reacciones: La neopterina experimenta varios tipos de reacciones químicas, incluida la oxidación y la reducción. Es el producto de oxidación de la 7,8-dihidroneopterina, que es un potente antioxidante generado por macrófagos activados por interferón-gamma .

Reactivos y condiciones comunes: La oxidación de la 7,8-dihidroneopterina a neopterina está facilitada por radicales libres, que protegen a los macrófagos activados del estrés oxidativo . Las condiciones de reacción suelen implicar la presencia de agentes oxidantes y la ausencia de antioxidantes plasmáticos protectores como el tocoferol, el ascorbato, el urato, las apolipoproteínas o la albúmina sérica .

Productos principales: El producto principal formado a partir de la oxidación de la 7,8-dihidroneopterina es la propia neopterina . Dependiendo del oxidante, la reacción también puede generar dihidroxantopterina .

4. Aplicaciones en investigación científica

La neopterina tiene una amplia gama de aplicaciones en investigación científica en diversos campos:

Química: En química, la neopterina se utiliza como biomarcador para estudiar la activación del sistema inmunitario celular y el estrés oxidativo asociado .

Biología: En la investigación biológica, la neopterina sirve como indicador de la activación de los macrófagos y se utiliza para estudiar las respuestas inmunitarias en diversas enfermedades, incluidas las infecciones virales y bacterianas .

Medicina: En medicina, la neopterina se utiliza como marcador diagnóstico y pronóstico para una variedad de afecciones, incluidas las enfermedades autoinmunitarias, las enfermedades cardiovasculares, los trastornos neurodegenerativos y los tumores malignos . Los niveles elevados de neopterina se asocian con una mayor producción de especies reactivas de oxígeno y pueden utilizarse para monitorizar el grado de estrés oxidativo provocado por el sistema inmunitario .

Industria: En el sector industrial, la neopterina se utiliza en el desarrollo de biosensores para el diagnóstico rápido de enfermedades . La producción de anticuerpos específicos contra la neopterina permite la integración de la detección de neopterina en sistemas de detección de biochips de múltiples analitos .

Aplicaciones Científicas De Investigación

Neopterin as a Biomarker for Immune Activation

This compound is primarily recognized for its role as a biomarker of immune activation. It is produced by macrophages and monocytes in response to interferon-gamma stimulation, reflecting cellular immune responses.

Key Findings:

- Urinary this compound in Primatology: A study validated urinary this compound as an effective biomarker for monitoring immune responses in primates. It was found to increase following immune perturbation, such as vaccination, and varied with environmental conditions and age .

- Cerebrospinal Fluid this compound: Elevated levels of this compound in cerebrospinal fluid have been associated with neuroinflammatory disorders, demonstrating high sensitivity and specificity for diagnosing conditions like meningitis .

Monitoring Infectious Diseases

This compound levels have been extensively studied in the context of infectious diseases, where they serve as indicators of disease progression and immune response.

Case Studies:

- HIV Monitoring: this compound has been proposed as a surrogate marker for monitoring HIV replication, especially in resource-limited settings where viral load measurements may not be feasible. Studies indicate that longitudinal measurements of this compound can effectively track treatment responses .

- Viral Hepatitis: Research has shown that this compound levels correlate with the severity of viral hepatitis infections, providing insights into the immune response during these diseases .

Cardiovascular Health Indicator

This compound has emerged as a significant predictor of cardiovascular events and overall mortality.

Research Insights:

- A study involving kidney transplant recipients indicated that higher serum this compound levels were associated with increased risks of major cardiovascular events and all-cause mortality. The data suggested a strong link between this compound levels and inflammatory states post-transplantation .

Applications in Neurodegenerative Disorders

The role of this compound in neurodegenerative diseases is gaining attention, particularly concerning its potential as a diagnostic marker.

Findings:

- Elevated this compound levels in cerebrospinal fluid have been linked to various neurodegenerative conditions, suggesting its utility as a biomarker for early classification and diagnosis .

Non-invasive Monitoring Techniques

This compound’s presence in urine makes it an attractive candidate for non-invasive health monitoring.

Applications:

- Field Studies: Urinary this compound has been validated for use in field studies to assess immune responses in wild mammals, demonstrating its resilience and effectiveness in non-invasive research settings .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La neopterina ejerce sus efectos a través de su papel como biomarcador de la activación inmunitaria celular. Es sintetizada por macrófagos tras la estimulación con interferón-gamma, que es característico de una respuesta inmunitaria de tipo 1 de células T auxiliares . La producción de neopterina se asocia con una mayor producción de especies reactivas de oxígeno, que pueden actuar como prooxidantes y antioxidantes, dependiendo de las condiciones ambientales . La neopterina y su compuesto hermano menos estable, la 7,8-dihidroneopterina, interfieren con los productos químicos oxidantes como el peróxido de hidrógeno, aumentando la capacidad oxidante .

Comparación Con Compuestos Similares

La neopterina forma parte de la familia de las pteridinas, que incluye varios compuestos similares:

Compuestos similares:

Biopterina: Una coenzima implicada en la hidroxilación de aminoácidos aromáticos.

Dihidrobiopterina: Una forma reducida de biopterina que actúa como cofactor en la síntesis de neurotransmisores.

Xanthopterina: Un pigmento amarillo que se encuentra en las alas de ciertas mariposas y en la orina de los mamíferos.

Unicidad: La neopterina es única entre las pteridinas por su papel como biomarcador de la activación inmunitaria celular y su asociación con el estrés oxidativo . A diferencia de otras pteridinas, la neopterina es sintetizada específicamente por los macrófagos en respuesta a la estimulación del interferón-gamma, lo que la convierte en un valioso indicador de la activación del sistema inmunitario .

Actividad Biológica

Neopterin, a low molecular mass compound belonging to the pteridine class, is recognized as a significant biomarker of cell-mediated immunity. Its biological activities are primarily linked to immune responses, oxidative stress modulation, and various pathological conditions. This article explores the multifaceted roles of this compound in biological systems, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from guanosine triphosphate (GTP) through the action of the enzyme GTP cyclohydrolase I, primarily in response to interferon-gamma (IFN-γ) released by activated macrophages and dendritic cells. It serves as an indicator of immune activation and inflammation, with elevated levels often correlating with various diseases.

Biological Functions

- Immune Modulation

- Oxidative Stress

-

Cardiovascular Implications

- Elevated this compound levels have been associated with cardiovascular events and all-cause mortality, particularly in kidney transplant recipients. A study found that higher this compound-to-creatinine ratios correlated significantly with major adverse cardiovascular events (MACE) and mortality rates .

Table 1: this compound Levels and Clinical Outcomes

| Endpoint | This compound/Creatinine Quartile μmol/mol | p-Value |

|---|---|---|

| Graft loss (%) | 20.3 (1), 16.4 (2), 19.1 (3), 23.0 (4) | - |

| Major Adverse Cardiac Event (%) | 11.1 (1), 16.4 (2), 16.4 (3), 25.0 (4) | 0.001 |

| All-cause mortality (%) | 9.5 (1), 16.4 (2), 21.7 (3), 33.6 (4) | <0.001 |

This table illustrates the correlation between this compound levels and clinical outcomes in kidney transplant patients, highlighting its potential as a prognostic marker .

This compound in Neuroinflammatory Disorders

This compound levels are also elevated in cerebrospinal fluid during neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Microglia and astrocytes are believed to be the primary sources of this compound production in the central nervous system, responding to inflammatory stimuli .

Case Study: this compound as a Biomarker in Diabetes

A study evaluated serum this compound levels in diabetic patients compared to healthy controls, revealing significantly higher concentrations in type 2 diabetes patients. This suggests that this compound may serve as a sensitive biomarker for Th1-type immune activation associated with diabetes-related complications .

Case Study: this compound in Cardiovascular Risk Assessment

In a cohort study involving kidney transplant recipients, researchers assessed the long-term risk associated with this compound levels concerning cardiovascular events. The findings indicated that higher this compound levels were linked to increased risks of MACE and all-cause mortality, emphasizing its role as a predictive biomarker for cardiovascular health .

Propiedades

Número CAS |

2009-64-5 |

|---|---|

Fórmula molecular |

C9H11N5O4 |

Peso molecular |

258.18 g/mol |

Nombre IUPAC |

2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |

Clave InChI |

BMQYVXCPAOLZOK-NNFFBITRSA-N |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

SMILES isomérico |

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |

SMILES canónico |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

Apariencia |

Solid powder |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.